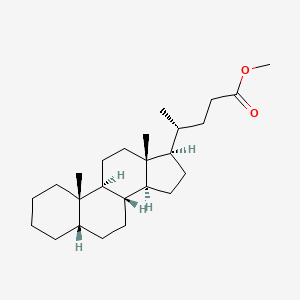
Methyl-5beta-cholanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5beta-cholanoate is a chemical compound that belongs to the family of bile acids and their derivatives. It is a methyl ester of 5beta-cholanoic acid and is known for its role in various biochemical and industrial applications. This compound is characterized by its steroidal structure, which includes a cholane backbone with a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-5beta-cholanoate typically involves the esterification of 5beta-cholanoic acid. One common method is the reaction of 5beta-cholanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted esterification, which significantly reduces reaction times and increases yields. The process involves the esterification of lithocholic acid followed by oxidation to form the desired methyl ester .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-5beta-cholanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Keto derivatives such as 3-oxo-5beta-cholanoate.
Reduction: Hydroxy derivatives such as 3alpha-hydroxy-5beta-cholanoate.
Substitution: 5beta-cholanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl-5beta-cholanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl-5beta-cholanoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound can activate nuclear receptors such as FXR (Farnesoid X receptor), which plays a crucial role in regulating bile acid homeostasis .
Vergleich Mit ähnlichen Verbindungen
Methyl-5beta-cholanoate can be compared with other bile acid derivatives such as:
Methyl-7-keto-3alpha,12alpha-dihydroxy-5beta-cholanoate: Similar in structure but with additional hydroxyl groups.
Methyl-3-keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Contains keto and hydroxyl groups at different positions.
Methyl-7-keto-3alpha-hydroxy-5beta-cholanoate: Another derivative with a different substitution pattern
These compounds share similar steroidal backbones but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
2204-14-0 |
|---|---|
Molekularformel |
C25H42O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI-Schlüssel |
YHTRVWPOAJKWBV-ZXKBGTPZSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



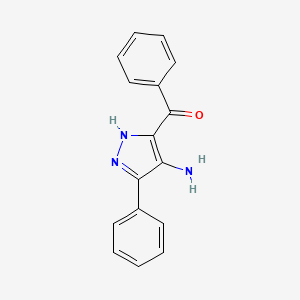

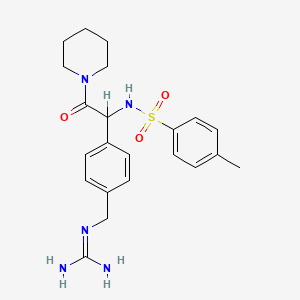
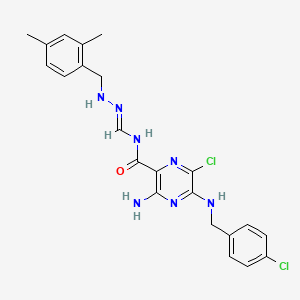
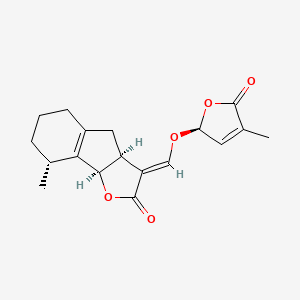

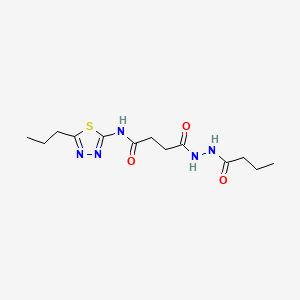
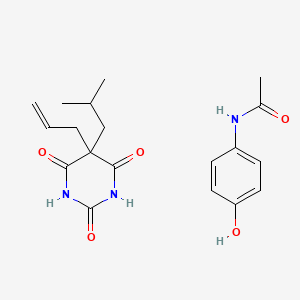

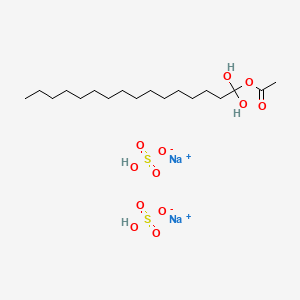
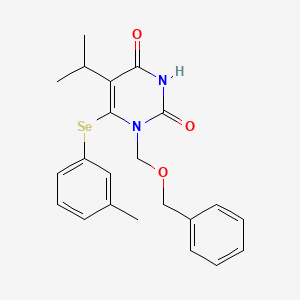

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
